molecular formula C5H7NS B1194994 3-Butenyl isothiocyanate CAS No. 3386-97-8

3-Butenyl isothiocyanate

Cat. No. B1194994
CAS RN: 3386-97-8
M. Wt: 113.18 g/mol
InChI Key: SKIHGKNFJKJXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-butenyl isothiocyanate and its derivatives involves multiple steps, including the reaction of phenyl isothiocyanate with active methylene compounds and subsequent heterocyclization with halogenated compounds to produce polyfunctionally substituted derivatives (Mohareb, Zohdi, Sherif, & Wardkhan, 1994). Additionally, the synthesis of isothiocyanate liquid crystals with terminal but-3-enyl groups has been achieved, highlighting the versatility of 3-butenyl isothiocyanate in creating materials with desirable physical properties (Li, Li, Hu, An, Peng, Zhang, & Gan, 2017).

Molecular Structure Analysis

The molecular structure of 3-butenyl isothiocyanate derivatives plays a crucial role in their chemical behavior and physical properties. Studies have shown that the structural arrangement of isothiocyanate groups and the substitution pattern on the core structure significantly influence the compounds' mesomorphic and physical characteristics (Li et al., 2017).

Chemical Reactions and Properties

3-Butenyl isothiocyanate undergoes various chemical reactions, including addition reactions with phenyl isocyanate and phenyl isothiocyanate to form annulated 1,3,5-triazine derivatives (Abdel-Rahman, 1993). Its reactivity has been explored in the synthesis of novel compounds, demonstrating its utility as a versatile reagent in organic chemistry.

Physical Properties Analysis

The physical properties of 3-butenyl isothiocyanate and its derivatives, such as melting points, birefringence, and rotational viscosity, have been studied to understand their potential applications in liquid crystal technology and other materials science areas. The findings indicate that these compounds can significantly impact developing high-performance materials (Li et al., 2017).

Scientific Research Applications

  • Antibacterial Properties : 3-Butenyl isothiocyanate exhibits potent antibacterial activity against certain bacteria like Aeromonas hydrophila. It was studied alongside other isothiocyanates for their effectiveness against both Gram-positive and Gram-negative bacteria (Jang, Hong, & Kim, 2010).

  • Cytotoxic Effects on Cancer Cells : This compound has shown potential as a cytotoxic agent against various human cancer cell lines, including prostate, bone osteosarcoma, cervical, liver, neuroblastoma, and breast cancer. It appears particularly effective against prostate cancer cells, inducing cell death via apoptosis (Arora et al., 2016).

  • Identification in Food Products : 3-Butenyl isothiocyanate has been identified in mustard seeds and linked to an undesirable off-flavor, especially for the European palate. Its presence in mustard seeds is used to monitor mustard quality (Frank et al., 2010).

  • Effects on Prostate Cancer Cells : The compound demonstrates cytotoxic effects on androgen-insensitive human prostate cancer cells, particularly enhancing the effects of the chemotherapeutic drug docetaxel. It was found to be effective in the PC-3 cell line but not in the DU145 cell line (Núñez-Iglesias et al., 2018).

  • Antiradical and Antioxidant Properties : 3-Butenyl isothiocyanate has been studied for its antiradical and antioxidant properties, particularly in relation to tumor cell growth and cytotoxicity induced by zearalenone, an estrogenic mycotoxin (Salah-Abbès et al., 2010).

  • Role in Phototropism Regulation : It's a precursor to raphanusanins, substances that regulate phototropism in radish hypocotyls (Kosemura, Yamamura, & Hasegawa, 1993).

  • Chemopreventive Effects : Isothiocyanates like 3-Butenyl isothiocyanate are known for their anticarcinogenic effects, potentially by modulating xenobiotic-metabolizing enzymes and inducing apoptosis (Yu et al., 1998).

  • Effects on Plant Defense : 3-Butenyl isothiocyanate has been found to attract certain species of aphids, indicating a role in plant defense mechanisms (Kan, Zhang, & Zhang, 2002).

Safety And Hazards

When handling 3-Butenyl isothiocyanate, it is recommended to take precautionary measures against ignition by static discharge and spark . Avoid breathing dust/fume/gas/mist/vapours/spray and use only outdoors or in a well-ventilated area . Do not eat, drink, or smoke when using this product . Wash hands thoroughly after handling .

properties

IUPAC Name

4-isothiocyanatobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIHGKNFJKJXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187494
Record name 3-Butenyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Penetrating aroma
Record name 3-Butenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

163.00 to 164.00 °C. @ 760.00 mm Hg
Record name 4-Isothiocyanato-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033867
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 4-Isothiocyanato-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Butenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.996 (20°)
Record name 3-Butenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Butenyl isothiocyanate

CAS RN

3386-97-8
Record name 3-Butenyl isothiocyanate
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Record name 3-Butenyl isothiocyanate
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Record name 3-Butenyl isothiocyanate
Source EPA DSSTox
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Record name 3-butenyl isothiocyanate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191
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Record name 3-BUTENYL ISOTHIOCYANATE
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Record name 4-Isothiocyanato-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
A Papi, M Orlandi, G Bartolini, J Barillari… - Journal of agricultural …, 2008 - ACS Publications
… activity of the 4-methylthio-3-butenyl isothiocyanate (GRH-ITC), released from GRH, compared with the oxidized counterpart 4-methylsulfynil-3-butenyl isothiocyanate (GRE-ITC), toward …
Number of citations: 187 pubs.acs.org
MJ Núñez-Iglesias, S Novio… - International …, 2018 - spandidos-publications.com
Isothiocyanates (ITCs) have gained increasing attention since they have been attributed the merits for the potential beneficial effects of cruciferous vegetable dietary consumption on …
Number of citations: 11 www.spandidos-publications.com
Y Nakamura, T Iwahashi, A Tanaka… - Journal of Agricultural …, 2001 - ACS Publications
… 4-(Methylthio)-3-butenyl isothiocyanate was extracted and purified from the root of daikon (Raphanus sativus) according to the method described previously with a slight modification ( 5)…
Number of citations: 143 pubs.acs.org
R Arora, R Kumar, J Mahajan, AP Vig, B Singh… - Journal of food science …, 2016 - Springer
… The present study envisages the cytotoxic potential of 3-butenyl isothiocyanate isolated from Brassica juncea L. Czern var. Pusa Jaikisan against the human cancer cell lines viz. …
Number of citations: 32 link.springer.com
M Jang, E Hong, GH Kim - Journal of food science, 2010 - Wiley Online Library
… 3-Butenyl isothiocyanate displayed the highest activities … However, 3-butenyl isothiocyanate only poorly affected growth … are similar to those of 3-butenyl isothiocyanate (P < 0.05); 4-…
Number of citations: 114 ift.onlinelibrary.wiley.com
AF Abdull Razis, GR De Nicola, E Pagnotta, R Iori… - Archives of …, 2012 - Springer
… isothiocyanate, 4-methylsulfanyl-3-butenyl isothiocyanate, up-regulate enzymes involved in the … the formation of 4-methylsulfanyl-3-butenyl isothiocyanate, is a potent inducer of hepatic …
Number of citations: 49 link.springer.com
J Li, B Xie, S Yan, H Li, Q Wang - LWT-Food Science and Technology, 2015 - Elsevier
4-methylthio-3-butenyl isothiocyanate (4-MTBI) is released from 4-methylthio-3-butenyl glucosinolate (4-MTBG) in radish roots by endogenous myrosinase hydrolysis. In this research, …
Number of citations: 13 www.sciencedirect.com
N Aissani, H Sebai - International Journal of Food Properties, 2022 - Taylor & Francis
… GC-MS showed that 4-methylthio-3-butenyl isothiocyanate (raphasatin) was the most abundant … sativus methanol extract and its major compound, 4-methylthio-3-butenyl isothiocyanate …
Number of citations: 3 www.tandfonline.com
N Frank, M Dubois, T Goldmann, A Tarres… - Journal of agricultural …, 2010 - ACS Publications
… 3-butenyl isothiocyanate in mustard seeds, this compound being linked to an undesirable (at least for the European palate) off-flavor. 3-Butenyl isothiocyanate … 3-butenyl isothiocyanate …
Number of citations: 13 pubs.acs.org
Y UDA, H MATSUOKA, H KUMAGAMI… - Nippon Shokuhin …, 1993 - jstage.jst.go.jp
1. Materials and Methods Measurement of degradation rate of MTBI Preparation of purified MTBI was carried out according to the methods described previously6). The purified MTBI …
Number of citations: 31 www.jstage.jst.go.jp

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